molecular formula C16H19BrN2O B11540218 N'-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B11540218
M. Wt: 335.24 g/mol
InChI Key: OHEOKZNCXBDYNE-VCHYOVAHSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[410]heptane-7-carbohydrazide is a chemical compound characterized by its unique structure, which includes a bromophenyl group and a bicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves a condensation reaction between 4-bromobenzaldehyde and 1-methylbicyclo[4.1.0]heptane-7-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The bicycloheptane ring may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its bicycloheptane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may contribute to its enhanced stability and potential biological activities .

Properties

Molecular Formula

C16H19BrN2O

Molecular Weight

335.24 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C16H19BrN2O/c1-16-9-3-2-4-13(16)14(16)15(20)19-18-10-11-5-7-12(17)8-6-11/h5-8,10,13-14H,2-4,9H2,1H3,(H,19,20)/b18-10+

InChI Key

OHEOKZNCXBDYNE-VCHYOVAHSA-N

Isomeric SMILES

CC12CCCCC1C2C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC12CCCCC1C2C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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